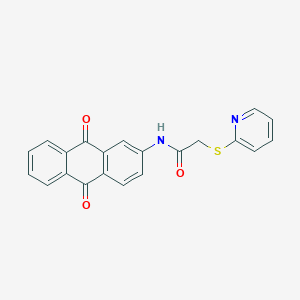
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PPAP belongs to the family of pyrrolidinedione compounds and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act on the central nervous system. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, memory, and cognitive function. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to modulate the activity of various receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various biochemical and physiological effects. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, memory, and cognitive function. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to modulate the activity of various receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory and neuroprotective effects, which can help in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has various advantages and limitations for lab experiments. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a relatively stable compound and can be synthesized in large quantities. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various therapeutic properties, which can be studied in various animal models. However, the exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate its therapeutic potential. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is also a relatively new compound, and its safety profile has not been fully established.
Future Directions
There are various future directions for the study of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have potential therapeutic properties, which can be studied further in various animal models. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can also be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is needed to elucidate the exact mechanism of action of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione and to establish its safety profile. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can also be studied for its potential use in the development of new drugs for various neurological disorders.
Synthesis Methods
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-phenylethylamine with succinic anhydride to form 1-(2-phenylethyl)-2-pyrrolidinone. The second step involves the reaction of 1-(2-phenylethyl)-2-pyrrolidinone with 4-phenylpiperazine to form 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. The synthesis of 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been reported in various research studies, and the yield of the reaction can be optimized by controlling the reaction conditions.
Scientific Research Applications
1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit various therapeutic properties, which have been studied in numerous research studies. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. It has also been found to improve cognitive function and memory retention. 1-(2-phenylethyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-17-20(22(27)25(21)12-11-18-7-3-1-4-8-18)24-15-13-23(14-16-24)19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHWOIORKQQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4978996.png)

![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4979021.png)
![1-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4979034.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4979043.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4979051.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)

![4-(2-bromo-4-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979098.png)